Bienvenue dans la boutique en ligne BenchChem!

[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Physicochemical profiling Lead-likeness Permeability prediction

[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894019-58-0) is a synthetic urea derivative featuring a 5-oxopyrrolidine core bearing a 4-ethoxyphenyl N-substituent and a primary urea group at the 3-position. Its molecular formula is C₁₃H₁₇N₃O₃, with a molecular weight of 263.29 g/mol.

Molecular Formula C13H17N3O3
Molecular Weight 263.297
CAS No. 894019-58-0
Cat. No. B2898071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea
CAS894019-58-0
Molecular FormulaC13H17N3O3
Molecular Weight263.297
Structural Identifiers
SMILESCCOC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)N
InChIInChI=1S/C13H17N3O3/c1-2-19-11-5-3-10(4-6-11)16-8-9(7-12(16)17)15-13(14)18/h3-6,9H,2,7-8H2,1H3,(H3,14,15,18)
InChIKeyWNZFVZNIGGDSON-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Overview of [1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894019-58-0)


[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894019-58-0) is a synthetic urea derivative featuring a 5-oxopyrrolidine core bearing a 4-ethoxyphenyl N-substituent and a primary urea group at the 3-position. Its molecular formula is C₁₃H₁₇N₃O₃, with a molecular weight of 263.29 g/mol [1]. Computed physicochemical properties indicate a low lipophilicity (XLogP3 = 0.1), moderate topological polar surface area (TPSA = 84.7 Ų), and limited rotatable bonds (4), positioning it as a compact, polar scaffold within the 5-oxopyrrolidinyl-urea class [2]. The compound is catalogued in PubChem (CID 18564331) and is supplied by screening-compound vendors under identifiers such as AKOS024623248 and F2024-1455 [1].

Critical Scientific Differentiation: Why [1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea Cannot Be Replaced by Generic 5-Oxopyrrolidine Ureas


Within the 5-oxopyrrolidin-3-ylurea chemotype, small structural variations on the N-phenyl ring profoundly shift physicochemical and potentially pharmacokinetic profiles. Generic substitution among closely related in-class analogs is risky because computed descriptors such as logP, TPSA, and hydrogen-bonding capacity are highly sensitive to substituent identity. These properties directly influence passive permeability, aqueous solubility, and target binding, meaning that even a seemingly minor change (e.g., swapping 4-ethoxy for 4-methoxy or 4-fluoro) can yield a compound that violates lead-likeness criteria or fails to engage the intended target in the same manner. The following quantitative evidence demonstrates where [1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea occupies a distinct property space relative to its nearest neighbors, justifying compound-specific procurement decisions [1][2].

Quantitative Differentiation Data Package for [1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea (CAS 894019-58-0)


Lipophilicity (XLogP3) Comparison Against 5 Closest Structural Analogs

The target compound exhibits an XLogP3 of 0.1, which is the lowest among its five closest PubChem structural analogs. This value places it firmly within the optimal lead-likeness space (logP ≤ 3), whereas higher logP values in comparators such as 1-(4-(difluoromethoxy)phenyl)-3-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)urea (XLogP3 = 2.3) suggest reduced aqueous solubility and potential permeability challenges [1]. The 2.2 log-unit difference translates to an approximately 158-fold lower predicted n-octanol/water partition coefficient for the target compound, indicating superior aqueous compatibility for biochemical assay formats.

Physicochemical profiling Lead-likeness Permeability prediction

Topological Polar Surface Area (TPSA) Differentiation for Membrane Permeability Prediction

The target compound has a computed TPSA of 84.7 Ų, which is at the upper boundary of the CNS drug-likeness threshold (TPSA < 90 Ų) but below the oral bioavailability threshold (TPSA < 140 Ų). In comparison, larger analogs with additional heterocyclic substituents, such as 1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea, exhibit a TPSA of ~96 Ų, predicting reduced passive membrane permeability relative to the target compound [1]. The 11 Ų difference corresponds to an estimated ~2-fold reduction in predicted Caco-2 permeability based on established TPSA-permeability correlation models [2].

ADME prediction CNS penetration Oral bioavailability

Hydrogen-Bond Donor/Acceptor Ratio and Its Impact on Solubility vs. Potency Balance

The target compound possesses 2 hydrogen-bond donors (HBD) and 3 hydrogen-bond acceptors (HBA), yielding an HBD/HBA ratio of 0.67. This ratio is more donor-rich compared to 1-benzhydryl-3-(5-oxopyrrolidin-3-yl)urea (HBD = 2, HBA = 2, ratio = 1.0) and less donor-rich than fully substituted urea derivatives with additional hydroxyl or sulfonamide groups (typical HBD ≥ 3). The intermediate HBD count combined with low logP suggests a favorable profile for maintaining aqueous solubility while retaining sufficient hydrogen-bonding capacity for target engagement [1]. In high-throughput crystallography or fragment-based screening campaigns, this balanced donor/acceptor profile reduces the likelihood of nonspecific aggregation while preserving versatility for binding pocket complementarity [2].

Ligand efficiency Solubility optimization Drug-likeness

Rotatable Bond Count and Molecular Flexibility in the Context of Conformational Entropy and Target Binding

With only 4 rotatable bonds, [1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea is more conformationally restricted than analogs bearing extended N-substituents. For example, 1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)urea and 1-(diphenylmethyl)-3-(5-oxopyrrolidin-3-yl)urea each possess 6 rotatable bonds. The reduction of 2 rotatable bonds lowers the conformational entropy penalty upon binding by an estimated ~0.8–1.2 kcal/mol (based on ~0.4–0.6 kcal/mol per frozen rotor), which can translate to a 5- to 10-fold improvement in binding affinity (Kd or IC₅₀) for a given set of intermolecular interactions, all else being equal [1][2].

Conformational restriction Binding entropy Ligand efficiency metrics

High-Value Application Scenarios Leveraging the Quantified Differentiation of [1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea


Fragment-Based Lead Discovery (FBLD) Libraries for Kinase and Protease Targets

The compound's low molecular weight (263.29 Da), balanced HBD/HBA ratio (2/3), and low XLogP3 (0.1) align with the 'Rule of Three' for fragment libraries. Its low conformational flexibility (4 rotatable bonds) and moderate TPSA (84.7 Ų) predict efficient binding (high LE) with adequate solubility, making it a rationally selected fragment for screening against ATP-binding pockets or catalytic-site directed proteases where polar contacts from the urea group can anchor the fragment, while the ethoxyphenyl moiety provides a vector for hydrophobic growth [1][2].

Biochemical Assay Development Requiring High Aqueous Solubility and Low Nonspecific Binding

With the lowest computed logP (0.1) among its closest structural neighbors, this compound is less prone to aggregate-based promiscuous inhibition and nonspecific membrane partitioning. It is therefore preferred for high-concentration biochemical screens or biophysical assays (SPR, ITC, NMR) where solubility limits and false-positive rates are primary procurement concerns. Its low logP directly addresses the solubility-driven attrition commonly observed with more lipophilic 5-oxopyrrolidine urea analogs [1].

Medicinal Chemistry Hit Expansion Around the 5-Oxopyrrolidine Urea Scaffold

The presence of the 4-ethoxyphenyl group provides a distinct electronic and steric environment compared to 4-fluoro, 4-methoxy, or unsubstituted phenyl analogs. The ethoxy oxygen can participate in water-mediated hydrogen bonds, while the ethyl group offers a modest increase in lipophilic surface area relative to methoxy without exceeding lead-likeness thresholds. This substituent-specific property profile supports SAR expansion campaigns aimed at tuning target selectivity within kinase or GPCR subfamilies, where small substituent changes can dramatically shift selectivity profiles [1][2].

Chemical Biology Tool Compound for Investigating Urea-Mediated Protein Interactions

The primary urea group at the 3-position of the pyrrolidine ring is a well-established pharmacophore for forming bidentate hydrogen bonds with Asp, Glu, or backbone carbonyls in protein active sites. The specific stereoelectronic environment imparted by the 5-oxopyrrolidine ring and 4-ethoxyphenyl group differentiates this compound from simpler alkyl ureas. Procurement of this specific analog enables researchers to probe the contribution of the pyrrolidinone ring constraint and the 4-ethoxyphenyl group to target engagement and selectivity, which cannot be inferred from data on unconstrained or differently substituted urea derivatives [1].

Quote Request

Request a Quote for [1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.